2-Chlorostyrene

Catalog No.
S1532564
CAS No.
2039-87-4
M.F
C8H7Cl
M. Wt
138.59 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorostyrene

CAS Number

2039-87-4

Product Name

2-Chlorostyrene

IUPAC Name

1-chloro-2-ethenylbenzene

Molecular Formula

C8H7Cl

Molecular Weight

138.59 g/mol

InChI

InChI=1S/C8H7Cl/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2

InChI Key

ISRGONDNXBCDBM-UHFFFAOYSA-N

SMILES

C=CC1=CC=CC=C1Cl

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
SOL IN ALC, ETHER, ACETONE, ACETIC ACID, PETROLEUM ETHER
SOL IN CARBON TETRACHLORIDE
Solubility in water: very poor
Insoluble

Synonyms

o-Chlorostyrene

Canonical SMILES

C=CC1=CC=CC=C1Cl
  • Formula: C8H7Cl []
  • CAS Number: 2039-87-4 []
  • Origin: Can be produced synthetically from various methods, including the chlorination of styrene or the dehydrochlorination of 1,2-dichloroethylbenzene [].

Significance in Scientific Research

2-Chlorostyrene serves as a building block in the synthesis of various polymers and functional materials. Researchers investigate its reactivity for applications in:

  • Polymers: Production of specialty polymers like polychlorostyrenes with potential applications in electronics and coatings.
  • Functional Materials: Development of new materials with desired properties like conductivity or fire resistance [].

Molecular Structure Analysis

2-Chlorostyrene consists of a benzene ring with a chlorine atom attached at the second position (ortho position) and a vinyl group (CH=CH2) attached at the first position. The presence of the chlorine atom alters the electronic properties of the molecule compared to styrene [].


Chemical Reactions Analysis

  • Synthesis: A common method involves the direct chlorination of styrene using chlorine gas [].

C8H8 + Cl2 -> C8H7Cl + HCl (Equation 1) []

  • Polymerization: 2-Chlorostyrene can undergo polymerization reactions similar to styrene to form various polymers [].

Physical and Chemical Properties

  • Melting point: Not readily available
  • Boiling point: 58-60 °C at 7 mmHg (literature value) []
  • Density: 1.08 g/mL at 25 °C (literature value) []
  • Solubility: Miscible with common organic solvents []
  • Stability: Requires stabilizer due to its susceptibility to polymerization []

Precursor for Polymer Synthesis:

  • 2-Chlorostyrene can serve as a building block for the synthesis of various polymers. Through polymerization reactions, it can be used to create poly(2-chlorostyrene), a polymer with potential applications in electronics and coatings due to its electrical conductivity and film-forming properties [].

Investigation of Reactivity and Reaction Mechanisms:

  • The presence of the chlorine atom and the vinyl group makes 2-chlorostyrene an interesting candidate for studying various types of chemical reactions. Researchers can use it to investigate reaction mechanisms, such as addition reactions, substitution reactions, and radical polymerizations [].

Development of New Catalysts and Reagents:

  • Due to its reactive nature, 2-chlorostyrene can be employed in the development of new catalysts and reagents. Scientists can utilize it to explore the design and optimization of catalysts for specific chemical transformations, potentially leading to more efficient and selective processes [].

Studies in Material Science:

  • The unique chemical and physical properties of 2-chlorostyrene make it a valuable tool for material science research. It can be used to study the formation and properties of novel materials, such as conducting polymers, composite materials, and functionalized surfaces [].

Environmental and Toxicological Studies:

  • While not a major environmental concern, it is important to understand the potential environmental and toxicological effects of 2-chlorostyrene. Research can be conducted to assess its degradation pathways in the environment, potential for bioaccumulation, and any associated toxicity to living organisms [].

Physical Description

O-chlorostyrene is a clear yellow liquid. (NTP, 1992)
YELLOW LIQUID.
Colorless liquid.

Color/Form

Liquid
Colorless liquid.

XLogP3

3.4

Boiling Point

371.7 °F at 760 mm Hg (NTP, 1992)
188.7 °C
188.7 °C @ 760 mm Hg
372°F

Flash Point

138 °F (NTP, 1992)
58 °C c.c.
138°F

Vapor Density

Relative vapor density (air = 1): 4.8

Density

1.1 at 68 °F (NTP, 1992)
1.1 @ 20 °C
Relative density (water = 1): 1.1
1.10

LogP

3.58

Odor

Limited evidence indicates that the odor-warning property of o-chlorostyrene does not offer adequate warning & that vapor concns must approach 400-600 ppm to discourage exposures to even unacclimated workers.

Melting Point

-81.7 °F (NTP, 1992)
-63.1 °C
-63.2 °C
-81.7°F
-82°F

UNII

ZA43R4Q315

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (88.89%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (15.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (84.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (84.44%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.96 mm Hg at 77 °F (NIOSH, 2016)
0.96 mmHg
9.6X10-1 mm Hg @ 25 °C
Vapor pressure, kPa at 25 °C: 0.13
0.96 mmHg at 77°F
(77°F): 0.96 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

2039-87-4

Wikipedia

O-chlorostyrene

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

o-Chlorostyrene is commercially produced as a monomer from o-chloroethylbenzene by an oxidation technique. p-Chlorostyrene is also produced as a mixture with o-chlorostyrene.

Dates

Modify: 2023-08-15

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